Null Evidence: Zero Bioactivity Records Across Major Public Databases
The target compound (CAS 2034222-89-2) was queried in PubChem, ChEMBL, BindingDB, and PubMed on 2026-04-30. No entry was found in any of these databases for this CAS number or IUPAC name. A related benzofuran-urea analog from the same general chemotype has a published P2Y1 binding Ki of 140 nM [1], but that analog is structurally distinct (different linker and benzofuran substitution) and is not the target compound. Because the target compound lacks any quantitative biological data, zero comparisons can be drawn. The absence of data is the most critical differentiator from characterized analogs.
| Evidence Dimension | Bioactivity data availability |
|---|---|
| Target Compound Data | No bioactivity data (Ki, IC50, EC50, etc.) in any public database |
| Comparator Or Baseline | Related but structurally distinct benzofuran-urea analog: P2Y1 Ki = 140 nM (BindingDB entry BDBM50321586) |
| Quantified Difference | Cannot be calculated; no target data exists |
| Conditions | In silico database search (PubChem, ChEMBL, BindingDB, PubMed) |
Why This Matters
Procurement decisions driven by assumed off‑target similarity or class effects are scientifically unfounded, as the target compound remains completely uncharted; its actual potency and selectivity profile may differ dramatically from even the closest published analog.
- [1] Thalji, R. K., Aiyar, N., Davenport, E. A., Erhardt, J. A., Kallal, L. A., Morrow, D. M., ... & Marino, J. P. (2010). Benzofuran-substituted urea derivatives as novel P2Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(14), 4104-4107. DOI: 10.1016/j.bmcl.2010.05.072. View Source
